molecular formula C12H13N3O B2579916 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole CAS No. 1428241-40-0

4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole

Cat. No.: B2579916
CAS No.: 1428241-40-0
M. Wt: 215.256
InChI Key: BAEDYACRRIAFMV-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring. The specific synthetic route may involve the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction under copper catalysis to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the substituents.

    Substitution: The methoxy group or the cyclopropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole isomer with different substitution patterns.

    Oxadiazoles: Compounds with a similar five-membered ring structure but containing oxygen and nitrogen atoms.

    Imidazoles: Compounds with a five-membered ring containing two nitrogen atoms.

Uniqueness

4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the methoxyphenyl group can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

4-cyclopropyl-1-(3-methoxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-16-11-4-2-3-10(7-11)15-8-12(13-14-15)9-5-6-9/h2-4,7-9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEDYACRRIAFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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